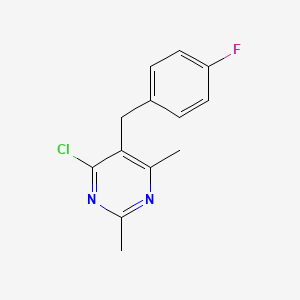

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

説明

特性

IUPAC Name |

4-chloro-5-[(4-fluorophenyl)methyl]-2,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c1-8-12(13(14)17-9(2)16-8)7-10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKRZSJINCTEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)Cl)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, with the CAS Number 1256955-89-1 , is a substituted pyrimidine derivative.[1] The pyrimidine core is a fundamental heterocyclic scaffold in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The specific substitutions on this molecule—a chloro group at the 4-position, a 4-fluorobenzyl group at the 5-position, and two methyl groups at the 2- and 6-positions—suggest its potential as a versatile intermediate for the synthesis of a wide range of functionalized molecules. The presence of a reactive chlorine atom allows for nucleophilic substitution reactions, making it a key building block for creating libraries of compounds for screening in drug discovery and agrochemical research. The fluorobenzyl moiety can influence the compound's lipophilicity and metabolic stability, potentially enhancing its pharmacokinetic properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1256955-89-1 | [1] |

| Molecular Formula | C13H12ClFN2 | [1] |

| Molecular Weight | 250.70 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |

Synthesis and Reactivity

The synthesis of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine would likely follow established methods for the synthesis of substituted pyrimidines. A plausible synthetic route could involve the condensation of a suitable 1,3-dicarbonyl compound with an amidine, followed by chlorination.

A general workflow for the synthesis of a related compound, 4-chloro-2,6-dimethylpyrimidine, is presented below. This can serve as a foundational protocol that could be adapted for the synthesis of the title compound.

General Synthetic Workflow

Caption: A general synthetic workflow for 4-chloro-2,6-dimethylpyrimidine.

Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethylpyrimidine (A Related Compound)

This protocol is based on a patented method and serves as an illustrative example.[2]

Materials:

-

Ethyl acetoacetate

-

Acetamidine hydrochloride

-

Potassium hydroxide

-

Methanol

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate

Procedure:

-

Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine:

-

To a 3L three-necked flask, add 2 liters of methanol, 211 grams of ethyl acetoacetate, and 138 grams of potassium hydroxide.[2]

-

Stir the mixture mechanically for approximately 1 hour. An exothermic reaction will be observed.[2]

-

Add 266 grams of acetamidine hydrochloride to the mixture.[2]

-

Heat the reaction mixture to reflux and stir overnight.[2]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter.[2]

-

The filtrate is concentrated under reduced pressure to yield a yellow flocculent solid of 4-hydroxy-2,6-dimethylpyrimidine.[2]

-

The crude product can be purified by slurrying in ethyl acetate.[2]

-

-

Chlorination to 4-Chloro-2,6-dimethylpyrimidine:

-

Carefully add the crude 4-hydroxy-2,6-dimethylpyrimidine to an excess of phosphorus oxychloride (POCl₃) with cooling.

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

-

After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then poured onto crushed ice with vigorous stirring.

-

The pH of the solution is adjusted to 8-9 with a suitable base (e.g., potassium hydroxide) to precipitate the product.[2]

-

The solid is collected by filtration, washed with water, and dried to afford 4-chloro-2,6-dimethylpyrimidine.

-

Potential Applications in Research and Development

The structural features of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine suggest its utility as a key intermediate in the synthesis of novel compounds with potential applications in both agriculture and medicine.

Agrochemical Research

Pyrimidine derivatives are a well-established class of agrochemicals, with applications as fungicides, herbicides, and insecticides.[3] The reactive chlorine atom at the 4-position of the pyrimidine ring is a key feature that allows for the facile introduction of various nucleophiles, leading to the creation of diverse molecular libraries for screening.[3] For instance, 4-chloro-2,6-dimethylpyrimidine is a known precursor for the synthesis of anilinopyrimidine fungicides.[3] These fungicides act by inhibiting the biosynthesis of methionine, an essential amino acid for fungi, thereby disrupting protein synthesis and hindering fungal growth.[3] It is plausible that 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine could be utilized in a similar manner to develop novel agrochemicals with potentially improved efficacy or a different spectrum of activity.

Drug Discovery

The pyrimidine scaffold is a common motif in a wide range of therapeutic agents. The versatility of the 4-chloropyrimidine core allows for the synthesis of derivatives with diverse biological activities. For example, pyrimidine derivatives have been investigated for their potential in treating Alzheimer's disease.[4] The introduction of different substituents on the pyrimidine ring can modulate the compound's interaction with various biological targets. The 4-fluorobenzyl group in the title compound may confer specific binding properties or favorable pharmacokinetic characteristics.

Safety and Handling

Detailed safety information for 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is not available. However, based on the data for structurally related compounds such as 4-chloro-2,6-dimethylpyrimidine and other chlorinated pyrimidines, the following precautions should be taken.

Hazard Statements (Inferred from Related Compounds):

-

May cause respiratory irritation.[9]

Precautionary Statements (Inferred from Related Compounds):

-

Wash hands and any exposed skin thoroughly after handling.[5][7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7][10]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10]

-

Store in a well-ventilated place. Keep container tightly closed.[9][10]

-

Dispose of contents/container to an approved waste disposal plant.[5][9]

First Aid Measures (Inferred from Related Compounds):

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[5]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[8][10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8][10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9][10]

Conclusion

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is a valuable chemical intermediate with significant potential in the fields of agrochemical research and drug discovery. Its reactive nature, conferred by the 4-chloro substituent, allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of diverse compound libraries. While specific data for this compound is limited, a comprehensive understanding of its properties, synthesis, and potential applications can be extrapolated from the extensive research on related pyrimidine derivatives. As with any chemical compound, proper safety precautions should be strictly followed during its handling and use in a laboratory setting.

References

-

Mokuishang Chemical. 4-chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine | 1256955-89-1. Available from: [Link]

-

PubChem. 4-Chloro-5-fluoro-6-methylpyrimidine. Available from: [Link]

-

PubChem. 4-Chloro-5-fluoropyrimidine. Available from: [Link]

- Al-Masoudi, N. A., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. Journal of Chemical and Pharmaceutical Research, 7(12), 64-73.

- Reddy, A. S., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active intermediate 5-flouro uracil. Journal of Applied Pharmaceutical Science, 1(7), 124-126.

-

Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

- Google Patents. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

-

Al-Dahmoshi, H. O. M., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]

-

MDPI. Special Issue “Antifungal Drug Discovery: Progresses, Challenges, Opportunities”. Available from: [Link]

- Balamurugan, K., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. Journal of Neuroimmune Pharmacology, 20(1), 94.

Sources

- 1. 4-chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine - CAS号 1256955-89-1 - 摩熵化学 [molaid.com]

- 2. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 2-氯-4,6-二甲基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. chemscene.com [chemscene.com]

Spectral data for 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine (NMR, MS)

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

This guide provides a comprehensive analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine. Designed for researchers, scientists, and professionals in drug development and agrochemical research, this document moves beyond a simple data summary. It delves into the causal relationships between the molecule's structure and its spectral characteristics, offering predictive insights grounded in established spectroscopic principles. The protocols and interpretations herein are presented as a self-validating system, ensuring scientific integrity and practical utility in a laboratory setting.

Introduction and Molecular Overview

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including fungicides and pharmaceuticals.[1] The presence of a reactive chlorine atom at the C4 position makes it a versatile intermediate for nucleophilic substitution, allowing for the synthesis of diverse compound libraries.[1] Accurate structural confirmation and purity assessment are paramount, for which NMR and MS are indispensable tools. This guide will elucidate the predicted spectral fingerprint of this molecule.

The structure consists of a central 2,6-dimethylpyrimidine ring, substituted at the C4 position with a chlorine atom and at the C5 position with a 4-fluorobenzyl group.

Caption: Molecular structure with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a compound of this complexity, both ¹H and ¹³C NMR are required for unambiguous structural confirmation. The analysis below is based on established chemical shift principles for heterocyclic and aromatic systems.[2][3]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the aromatic, methylene, and two methyl proton environments.

-

Aromatic Protons (H2'/H6' and H3'/H5'): The 1,4-disubstituted (para) fluorophenyl group will exhibit a characteristic second-order coupling pattern, often appearing as two sets of doublets or a complex multiplet resembling a doublet of doublets (AA'BB' system). The protons ortho to the fluorine (H3', H5') are expected to resonate downfield from the meta protons (H2', H6') due to fluorine's electronegativity.

-

Methylene Protons (H9): The benzylic methylene protons are adjacent to the pyrimidine ring and the fluorophenyl ring. They are expected to appear as a sharp singlet, as there are no adjacent protons to couple with.

-

Methyl Protons (H7 and H8): The two methyl groups attached to the pyrimidine ring at C2 and C6 are in different chemical environments. However, their electronic environments are similar, and they are expected to appear as two distinct singlets with very close chemical shifts.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.0 - 7.3 | Doublet of Doublets (or Multiplet) | 4H | H2', H3', H5', H6' |

| Methylene Protons | ~4.0 - 4.2 | Singlet | 2H | H9 (-CH₂-) |

| Methyl Protons | ~2.4 - 2.6 | Two Singlets | 6H | H7 & H8 (-CH₃) |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The influence of nitrogen, chlorine, and fluorine atoms will be significant in determining the chemical shifts.[4][5]

-

Pyrimidine Ring Carbons: The carbons of the pyrimidine ring (C2, C4, C5, C6) are expected in the aromatic region. C2, C4, and C6, being bonded to electronegative nitrogen atoms, will be significantly downfield. The carbon bearing the chlorine atom (C4) will be further influenced by halogen-induced deshielding.

-

Fluorobenzyl Group Carbons: The six carbons of the phenyl ring will appear in the aromatic region. The carbon directly attached to the fluorine atom (C4') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and will be the most downfield of this group. The other phenyl carbons will show smaller, multi-bond C-F couplings.

-

Methylene and Methyl Carbons: The benzylic methylene carbon (C9) and the two methyl carbons (C7, C8) will appear in the upfield (aliphatic) region of the spectrum.

| Predicted Signal | Chemical Shift (δ, ppm) | Expected C-F Coupling | Assignment |

| Pyrimidine Carbons | ~160 - 175 | None | C2, C4, C6 |

| Aromatic Carbon | ~160 - 165 | Large ¹JCF (~245 Hz) | C4' |

| Aromatic Carbons | ~128 - 135 | Small JCF | C1', C2', C6' |

| Aromatic Carbons | ~114 - 118 | Small JCF | C3', C5' |

| Pyrimidine Carbon | ~115 - 125 | None | C5 |

| Methylene Carbon | ~30 - 35 | None | C9 (-CH₂-) |

| Methyl Carbons | ~20 - 25 | None | C7, C8 (-CH₃) |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for preparing a sample for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum and other desired 2D experiments (like COSY and HSQC) for complete assignment.

-

Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to residual solvent signals or TMS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[6] The fragmentation pattern provides a molecular fingerprint that helps in structural elucidation.[7] For this molecule, Electron Ionization (EI) is a suitable technique.

Molecular Ion and Isotopic Pattern

The molecular formula is C₁₃H₁₂ClFN₂. The key diagnostic feature in the mass spectrum will be the isotopic pattern of the molecular ion (M⁺˙) due to the presence of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[8] This results in two peaks for the molecular ion and any chlorine-containing fragments: an M⁺˙ peak and an [M+2]⁺˙ peak with an intensity ratio of about 3:1.

-

Molecular Weight (C₁₃H₁₂³⁵ClFN₂): 262.07 g/mol

-

Molecular Weight (C₁₃H₁₂³⁷ClFN₂): 264.07 g/mol

Therefore, the mass spectrum should show a cluster of peaks around m/z 262 and 264 in a ~3:1 ratio.

Predicted Fragmentation Pathways

Under EI conditions, the molecular ion is energetically unstable and will break down into smaller, characteristic fragments.[7] The most likely fragmentation pathways for this molecule are driven by the formation of stable carbocations and neutral radicals.

Caption: Predicted major fragmentation pathways under EI-MS.

-

Benzylic Cleavage (Major Pathway): This is often the most significant fragmentation for benzyl-substituted compounds. Cleavage of the C5-C9 bond can occur in two ways:

-

Formation of the Fluorobenzyl/Tropylium Cation: Loss of the pyrimidine radical leads to the formation of the 4-fluorobenzyl cation (C₇H₆F⁺), which readily rearranges to the highly stable 4-fluorotropylium ion. This fragment is expected to be the base peak (the most intense peak) in the spectrum at m/z 109 .

-

Formation of the Pyrimidine Cation: Loss of the 4-fluorobenzyl radical results in a pyrimidine-containing cation at m/z 153/155 . This fragment will retain the characteristic 3:1 chlorine isotope pattern.

-

-

Loss of Chlorine Radical: A common fragmentation pathway for chlorinated aromatic compounds is the loss of the chlorine radical (Cl•).[9][10] This would result in a fragment ion at m/z 227 .

| Predicted Fragment (m/z) | Intensity | Proposed Identity / Loss |

| 262 / 264 | Moderate | Molecular Ion [M]⁺˙ |

| 227 | Low | [M - Cl]⁺ |

| 153 / 155 | Moderate | [M - C₇H₆F]⁺ |

| 109 | High (Base Peak) | [C₇H₆F]⁺ (Fluorotropylium ion) |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the high-purity compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: Introduce the sample into the mass spectrometer. For EI, this typically involves a direct insertion probe or injection via Gas Chromatography (GC-MS).

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Synthesis and Purification Workflow

A reliable synthesis is crucial for obtaining a pure sample for analysis. A plausible route involves the condensation of a β-dicarbonyl compound with acetamidine, followed by chlorination.[11]

Caption: A general workflow for the synthesis and purification of the title compound.

Protocol:

-

Condensation: React 2-(4-fluorobenzyl)acetoacetic ester with acetamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol and reflux to form the 4-hydroxypyrimidine intermediate.

-

Chlorination: Treat the dried 4-hydroxypyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃), often with gentle heating.

-

Work-up: After the reaction is complete, carefully quench the excess POCl₃ with ice water and neutralize the solution.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using silica gel column chromatography to obtain the final compound with high purity.

-

Confirmation: Confirm the identity and purity of the final product using the NMR and MS techniques described above.

Conclusion

The structural elucidation of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine relies on a synergistic interpretation of NMR and MS data. The ¹H NMR spectrum is expected to show four primary signals, including a characteristic pattern for the fluorophenyl ring. The ¹³C NMR will confirm the number of unique carbons and show the influence of the heteroatoms and halogen substituents. Mass spectrometry is crucial for confirming the molecular weight and will display a distinctive M⁺˙/[M+2]⁺˙ isotopic pattern for chlorine. The fragmentation pattern, dominated by the formation of the stable fluorotropylium ion at m/z 109, serves as a definitive fingerprint for the molecule. The combined application of these techniques, guided by the principles and protocols outlined in this guide, provides a robust framework for the unambiguous characterization of this important heterocyclic intermediate.

References

- Brukner, P. (2010). Spectroscopic Methods in Organic Chemistry. Thieme.

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link][2][12]

-

Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. Retrieved from [Link][3]

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

-

Liu, K., et al. (1991). 1H, 13C and 15N NMR Studies of Protonation in Imidazo[1,2-α]Pyrimidine and Derivatives. Magnetic Resonance in Chemistry, 29(11), 1115-1118. Retrieved from [Link][13]

-

Madhusudanan, K. P., Murthy, V. S., Fraisse, D., & Becchi, M. (1986). Electron impact mass spectra of α-phenylcinnamic acids and their methyl esters. Organic Mass Spectrometry, 21(11), 769-773.[10]

-

O'Connor, S. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Retrieved from [Link][9]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. John Wiley & Sons.

-

Tork, M., et al. (2015). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Retrieved from [Link][5][14]

-

Unknown. (2013). Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine. Google Patents (CN103012278A). Retrieved from [11]

-

University of California, Davis. (n.d.). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Environmental Molecular Sciences Laboratory. (n.d.). Mass Spectrometry for Metabolomics. Retrieved from [Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry for Metabolomics | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scribd.com [scribd.com]

- 10. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Biological activity of substituted pyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrimidine Derivatives

Executive Summary

The pyrimidine scaffold—a six-membered aromatic heterocycle containing two nitrogen atoms—is a cornerstone of modern medicinal chemistry. Because it serves as a fundamental building block of nucleic acids (uracil, thymine, cytosine), the pyrimidine nucleus is inherently biocompatible and structurally primed to interact with a vast array of biological targets[1]. This whitepaper, written from the perspective of a Senior Application Scientist, dissects the mechanistic causality behind the anticancer and antimicrobial activities of substituted pyrimidine derivatives. It provides actionable, self-validating experimental protocols and synthesizes recent structure-activity relationship (SAR) data to guide drug development professionals in lead optimization.

Anticancer Activity: The Mechanics of Kinase Inhibition

Protein kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), Aurora Kinases (AURK), and Polo-like Kinases (PLK), are critical regulators of the cell cycle. Dysregulation of these enzymes is a primary driver of tumorigenesis[1][2].

Substituted pyrimidines exert their potent anticancer effects primarily by acting as ATP-competitive inhibitors [1].

The Causality of Scaffold Design: The efficacy of pyrimidine as a kinase inhibitor is not accidental. The planar structure of the pyrimidine ring allows it to slide deep into the hydrophobic catalytic pocket of the kinase. More importantly, the strategic placement of exocyclic substitutions—such as 2-aminopyrimidine or 2,4-diaminopyrimidine moieties—creates a perfect mimic of the adenine ring of ATP[1]. The exocyclic amines act as hydrogen bond donors, while the endocyclic nitrogen atoms act as hydrogen bond acceptors. This dual capability allows the derivative to form highly stable hydrogen bonds with the amino acid residues in the hinge region of the kinase, effectively blocking ATP binding and terminating downstream phosphorylation cascades (e.g., PI3K/Akt, MAPK)[3].

Furthermore, fusing the pyrimidine ring with other heterocycles (e.g., pyrido[2,3-d]pyrimidines) significantly enhances binding affinity and selectivity against specific targets like BCR-ABL and c-Src kinases[3].

Mechanism of ATP-competitive kinase inhibition by pyrimidine derivatives leading to apoptosis.

Protocol 1: Self-Validating In Vitro Kinase Inhibition Assay (Luminescence-Based)

To accurately quantify the IC50 of novel pyrimidine derivatives, a luminescence-based ADP detection assay is preferred over radiometric methods.

Causality behind the method: This assay measures the byproduct of the kinase reaction (ADP) rather than substrate phosphorylation. By converting ADP back to ATP, which then drives a luciferase reaction, the assay provides a high signal-to-background ratio. Crucially, the ATP concentration used in the assay must be set at or slightly below the apparent Km for ATP of the specific kinase. If ATP concentrations are too high, competitive pyrimidine inhibitors will be outcompeted, leading to artificially inflated IC50 values.

Step-by-Step Workflow:

-

Compound Preparation: Serially dilute the pyrimidine derivatives in 100% DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

-

Enzyme/Substrate Addition: Add the purified kinase (e.g., AURKA) and its specific peptide substrate in an optimized kinase buffer (containing Mg2+ or Mn2+ as cofactors).

-

Reaction Initiation: Add ultra-pure ATP at the predetermined Km concentration to initiate the reaction. Incubate at room temperature for 60 minutes.

-

Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP. Incubate for 40 minutes.

-

Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Read on a microplate luminometer.

-

Self-Validation System: Every plate must include:

-

Positive Control (Max Activity): Enzyme + Substrate + ATP + DMSO vehicle.

-

Negative Control (Background): Substrate + ATP + DMSO vehicle (No Enzyme).

-

Reference Control: A known clinical inhibitor (e.g., Palbociclib for CDKs) to ensure batch-to-batch assay consistency[2].

-

Antimicrobial & Antifungal Efficacy: Disrupting the Pathogen Framework

Beyond oncology, pyrimidine derivatives are potent antimicrobial agents. They operate via multiple mechanisms, including the inhibition of bacterial DNA gyrase, disruption of cell wall biosynthesis, and interference with fungal substrate recognition enzymes like Fdc1[4][5].

The Causality of Scaffold Design: Structure-Activity Relationship (SAR) studies reveal a direct correlation between the lipophilicity of the pyrimidine derivative and its antimicrobial potency. For instance, extending the carbon chain at the C-5 position of pyrimidine nucleosides significantly enhances antibacterial activity against challenging pathogens like Mycobacterium avium[6]. Why? The mycobacterial cell wall is exceptionally thick and lipid-rich (mycolic acids). Increasing the alkyl chain length increases the compound's partition coefficient (LogP), thermodynamically favoring its penetration through the hydrophobic bacterial envelope to reach intracellular targets like DNA replication machinery[6]. Similarly, fusing pyrimidine with triazepine rings creates asymmetric molecules that effectively block multidrug-resistant (MDR) efflux pumps[4].

Standardized workflow for the discovery and validation of pyrimidine-based antimicrobial agents.

Protocol 2: Broth Microdilution Assay for MIC Determination (Resazurin-Assisted)

To evaluate the Minimum Inhibitory Concentration (MIC) of pyrimidine derivatives, the resazurin-assisted broth microdilution method is the gold standard for high-throughput accuracy.

Causality behind the method: Standard turbidity measurements (OD600) can be confounded by the precipitation of highly lipophilic pyrimidine derivatives in aqueous media. Resazurin (Alamar Blue) is an oxidation-reduction indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides an objective, colorimetric endpoint that completely bypasses compound solubility artifacts.

Step-by-Step Workflow:

-

Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to the logarithmic growth phase. Standardize the inoculum to 5×105 CFU/mL. Causality: Testing during the log phase ensures cells are actively synthesizing cell walls and DNA, making them susceptible to the mechanisms of pyrimidine derivatives.

-

Compound Dilution: Perform two-fold serial dilutions of the pyrimidine compounds in a 96-well plate using MHB.

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

-

Viability Staining: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2–4 hours.

-

Endpoint Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

-

Self-Validation System:

Quantitative Data Presentation

The versatility of the pyrimidine scaffold is best illustrated by its broad-spectrum efficacy across entirely different biological domains. The table below summarizes key quantitative data from recent literature, highlighting the potency of specific functionalizations.

| Compound Class / Derivative | Target Organism / Enzyme | Mechanism of Action | Potency ( IC50 or MIC) | Ref |

| N-trisubstituted pyrimidine (11j) | Aurora A Kinase (Cancer) | ATP-competitive inhibition | IC50=7.1 nM | [8] |

| Pyrimidine derivative (BI2536) | Polo-like Kinase (PLK) | ATP-competitive inhibition | IC50=0.83 nM | [1] |

| Pyrido[2,3-d]pyrimidine (65) | c-Src Tyrosine Kinase | ATP-competitive inhibition | IC50=0.22 µM | [3] |

| 5-substituted pyrimidine nucleoside (7) | Mycobacterium avium | DNA replication disruption | MIC comparable to Rifampin | [6] |

| Pyridazino[1,2-a] pyrimidine (10) | S. aureus / E. coli | Efflux pump / Enzyme inhibition | MIC = 1–2 µmol/mL | [4] |

Conclusion and Future Perspectives

The biological activity of substituted pyrimidine derivatives is a testament to the power of rational drug design. By leveraging the scaffold's inherent structural properties—planarity, hydrogen-bonding capacity, and nucleoside mimicry—researchers can fine-tune molecules to achieve nanomolar potency against complex targets like human kinases and multidrug-resistant bacterial strains. Future development in this space is heavily focused on dual-target kinase inhibitors (e.g., EGFR and CDK4/6 dual inhibitors) to overcome the inevitable acquired resistance seen in monotherapies[2], as well as hybrid molecules that fuse pyrimidines with other privileged scaffolds like purines or triazoles to unlock synergistic pharmacological profiles[9].

References

- Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Deriv

- RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW.

- Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.

- Pyrimidine nucleoside: inspiration for novel antimicrobial agent. frontiersin.org.

- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. mdpi.com.

- Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. nih.gov.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. rsc.org.

- Synthesis, antimicrobial activity and molecular modeling study of some new pyrimidine deriv

- Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. rsc.org.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 6. Frontiers | Pyrimidine nucleoside: inspiration for novel antimicrobial agent [frontiersin.org]

- 7. Synthesis, antimicrobial activity and molecular modeling study of some new pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Speculative Mechanism of Action of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of bioactive compounds.[1][2] This guide delves into the speculative mechanisms of action for the novel compound, 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine. While direct empirical data for this specific molecule is not yet prevalent in published literature, its structural features—a reactive chloropyrimidine core, a 4-fluorobenzyl group, and dimethyl substitutions—provide a strong foundation for formulating well-grounded hypotheses regarding its biological targets and pathways of action. This document will, therefore, serve as a technical and theoretical framework for researchers, outlining plausible mechanisms and providing detailed, actionable experimental protocols to systematically investigate and validate these hypotheses. Our approach is rooted in the extensive body of knowledge surrounding pyrimidine derivatives and their diverse pharmacological roles, including but not limited to, kinase inhibition and modulation of other critical cellular enzymes.[3][4][5]

Introduction: Deconstructing the Molecule

The structure of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine presents several key features that inform our speculative analysis of its bioactivity:

-

The 2,6-dimethylpyrimidine Core: This central heterocyclic ring is a well-established pharmacophore.[6] The dimethyl substitution can influence solubility and steric interactions with target proteins.

-

The 4-Chloro Substituent: The chlorine atom at the 4-position is a reactive site susceptible to nucleophilic aromatic substitution.[7] This opens the possibility of the compound acting as a covalent inhibitor, forming a permanent bond with its biological target.[8]

-

The 5-(4-fluorobenzyl) Group: This bulky, hydrophobic substituent is likely to play a crucial role in target recognition and binding affinity. The fluorination of the benzyl ring can enhance metabolic stability and alter electronic properties, potentially improving membrane permeability and target engagement.[9]

Given these features, we can logically infer that 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine is a candidate for targeted therapies, with a high probability of interacting with specific protein targets rather than exerting non-specific cytotoxic effects.

Speculative Mechanisms of Action & Experimental Validation

Hypothesis 1: Kinase Inhibition

The pyrimidine scaffold is a common feature of many approved kinase inhibitors, where it often mimics the adenine base of ATP to competitively bind to the enzyme's active site.[2][10] The 4-fluorobenzyl group of our subject compound could potentially occupy the hydrophobic pocket adjacent to the ATP-binding site, a common feature in many kinase inhibitor interactions.

Caption: Proposed kinase inhibition pathway.

This protocol outlines a common method to assess the inhibitory activity of a compound against a panel of kinases.

Objective: To determine the IC50 value of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine against a representative panel of protein kinases.

Materials:

-

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

-

Recombinant human kinases (e.g., EGFR, VEGFR, CDKs)

-

ATP

-

Kinase-specific substrate peptides

-

Kinase buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions (e.g., from 100 µM to 1 nM) in kinase buffer.

-

Kinase Reaction: a. In a 384-well plate, add 2.5 µL of each compound dilution. b. Add 2.5 µL of the kinase/substrate mixture to each well. c. Initiate the reaction by adding 5 µL of ATP solution. d. Incubate the plate at room temperature for 1 hour.

-

ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

| Parameter | Description |

| IC50 | The concentration of the compound required to inhibit 50% of the kinase activity. |

| Kinase Panel | A selection of kinases from different families to assess selectivity. |

Hypothesis 2: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain pyrimidine-based compounds have been identified as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway.[7] Inhibition of this enzyme would lead to the depletion of pyrimidines, arresting cell division, which could be a valuable mechanism for anticancer and anti-inflammatory applications.

Caption: Proposed DHODH inhibition pathway.

Objective: To measure the direct inhibitory effect of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine on DHODH enzyme activity.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (substrate)

-

Decylubiquinone (electron acceptor)

-

2,6-dichloroindophenol (DCIP, colorimetric indicator)

-

Assay buffer

-

96-well plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, DHODH enzyme, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding dihydroorotate and decylubiquinone.

-

Measurement: Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time.

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Hypothesis 3: Covalent Inhibition via Nucleophilic Aromatic Substitution

The presence of a chlorine atom on the pyrimidine ring suggests the potential for covalent bond formation with a nucleophilic residue, such as cysteine, in the active site of a target protein.[8] This would lead to irreversible inhibition.

Caption: Workflow for covalent inhibition validation.

Objective: To determine if 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine forms a covalent adduct with a target protein.

Materials:

-

Target protein with a known or suspected reactive cysteine

-

Test compound

-

Mass spectrometer (e.g., ESI-QTOF)

-

Trypsin

-

LC-MS/MS system

Procedure:

-

Incubation: Incubate the target protein with an excess of the test compound.

-

Removal of Unbound Compound: Remove the unbound compound using a desalting column or dialysis.

-

Intact Protein Analysis: Analyze the protein sample by mass spectrometry to detect a mass shift corresponding to the addition of the compound.

-

Tryptic Digestion: Digest the protein into smaller peptides using trypsin.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to identify the specific peptide and amino acid residue that has been covalently modified.

Conclusion and Future Directions

The in-depth analysis of the chemical structure of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, in the context of the vast literature on pyrimidine derivatives, allows for the formulation of several plausible and testable hypotheses for its mechanism of action. The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically investigate these possibilities.

Future research should focus on:

-

Synthesis and Characterization: The initial step will be the synthesis and thorough characterization of the compound.[11]

-

Broad Biological Screening: An initial broad screening against a panel of cancer cell lines and relevant enzymes will help to prioritize which mechanistic pathways to investigate further.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs with modifications to the pyrimidine core and the benzyl substituent will provide valuable insights into the key structural features required for activity.[12]

This guide serves as a foundational document to stimulate and direct future research into what could be a promising new therapeutic agent.

References

- IJSAT. (2025, April 15).

- Vertex AI Search. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- Alsharif, A., Allahyani, M., Aljuaid, A., Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023, December 6). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20).

- Alsharif, A., Allahyani, M., Aljuaid, A., Alsaiari, A. A., Almehmadi, M. M., & Asif, M. (2023, November 1).

- Raghuwanshi, M. (2026, January 29).

- PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs.

- ResearchGate. (2025, August 8).

- Chandra, R., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.

- BenchChem. (n.d.). Application of 4-Chloro-2,6-dimethylpyrimidine in Agrochemical Research.

- BenchChem. (n.d.). A Comparative Guide to Bioisosteric Replacement of the Pyrimidine Ring in Bioactive Compounds.

- Jafar, N. N., Al-Dahmoshi, H. O. M., Almamoori, A. M. J., Al-Khafajii, N. S. K., & Al-Masoudi, N. A. (2015, December 19). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Vlasova, O. (2025, August 31). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science.

- PharmaBlock. (n.d.). Pyrimidines in Drug Discovery.

- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.

- PubMed. (n.d.). Synthesis and biological activity of 5-fluorotubercidin.

- ResearchGate. (2026, February 9). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine.

- Gmeiner, P., et al. (2002, January 15). Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. PubMed.

- Juniper Publishers. (2017, April 3).

- ResearchGate. (2025, August 7). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Google Patents. (n.d.). CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine.

- PubChem. (n.d.). 4-Chloro-5-fluoro-6-methylpyrimidine.

- Rao, S. V., et al. (2011, September 2).

- IU Indianapolis ScholarWorks. (2024, April 17). Discovery of a Tunable Heterocyclic Electrophile 4‑Chloro- pyrazolopyridine That Defines a Unique Subset of Ligandable Cystein.

- CAS Common Chemistry. (n.d.). 4-Chloro-2,6-dimethylpyrimidine.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. orientjchem.org [orientjchem.org]

- 3. ijsat.org [ijsat.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 9. mch.estranky.sk [mch.estranky.sk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

In-Silico Modeling of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine Interactions

Executive Summary

The compound 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine (CFBDMP) represents a highly privileged scaffold in medicinal chemistry. Featuring a pyrimidine core, a 4-chloro substitution, and a flexible 5-(4-fluorobenzyl) moiety, this structural profile makes it a prime candidate for the competitive inhibition of Dihydrofolate Reductase (DHFR). DHFR is a validated target in antimalarial and antibacterial therapies. This technical guide details a comprehensive, self-validating computational framework for modeling the interactions between CFBDMP and Plasmodium falciparum DHFR (pfDHFR), moving from quantum mechanical parameterization to microsecond-scale molecular dynamics.

Phase 1: Quantum Mechanical (QM) Profiling and Parameterization

Objective: Generate highly accurate 3D geometries and Restrained Electrostatic Potential (RESP) charges for the CFBDMP scaffold.

Causality & Rationale: Standard empirical force fields often misrepresent the electron-withdrawing effects and anisotropic charge distributions (sigma-holes) of halogens like chlorine and fluorine. To prevent artifactual electrostatic clashes during docking and MD, we must derive partial charges from first principles.

Methodology:

-

Initial Build: Construct the 3D conformer of CFBDMP using standard valences.

-

Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the[1]. This specific basis set provides an optimal balance between computational cost and the accurate representation of polarization in halogenated aromatic systems[1].

-

Charge Derivation: Calculate the Electrostatic Potential (ESP) grid and fit RESP charges for subsequent force field topology generation.

Phase 2: Target Selection and Molecular Docking

Objective: Predict the thermodynamically favorable binding mode of CFBDMP within the active site of pfDHFR.

Causality & Rationale: The S108N mutation in pfDHFR confers clinical resistance to rigid pyrimidine inhibitors (e.g., pyrimethamine) due to a severe steric clash with the inhibitor's rigid p-chloro-phenyl group. However, the[2], bypassing the steric hindrance similar to the mechanism of trimethoprim[2].

Methodology:

-

Protein Preparation: Retrieve the crystal structure of mutated pfDHFR. Strip co-crystallized ligands and retain critical active-site water molecules if they bridge ligand-protein interactions.

-

Grid Generation: Center the search space on the catalytic residues (Asp54, Ile14).

-

Flexible Docking: Execute docking using AutoDock Vina, allowing full rotational freedom for the 5-benzyl linker.

-

Self-Validation Protocol: Cluster the resulting poses. A valid starting pose for MD must have a binding affinity < -8.0 kcal/mol and an RMSD < 2.0 Å within the top populated cluster. If the top pose is an outlier (singleton cluster), it is discarded as a false positive to prevent cascading errors in downstream simulations.

Caption: In-silico QM optimization and molecular docking workflow for CFBDMP.

Phase 3: Molecular Dynamics (MD) Simulation Protocol

Objective: Evaluate the dynamic stability and induced-fit conformational changes of the CFBDMP-pfDHFR complex over a 500 ns trajectory.

Causality & Rationale: Molecular docking provides only a static snapshot and ignores protein flexibility. MD is required to validate the structural integrity of the complex. We utilize the [3] because it is explicitly trained against solution-phase QM data, significantly improving amino-acid specific backbone dihedral accuracy over older iterations[3]. For the ligand,[4] for small organic molecules[4].

Furthermore, the system must be solvated in an OPC (Optimal Point Charge) water model. Using legacy water models like TIP3P with ff19SB introduces severe structural biases, as ff19SB was parameterized in tandem with OPC.

Methodology:

-

Topology Generation: Apply ff19SB to pfDHFR and GAFF2 to CFBDMP.

-

Solvation & Ionization: Solvate the complex in an OPC water box (10 Å buffer) and neutralize with Na+/Cl- ions to a physiological concentration of 0.15 M.

-

Minimization: 5,000 steps of steepest descent to remove steric clashes.

-

Equilibration: 100 ps NVT (constant volume, 300K) followed by 100 ps NPT (constant pressure, 1 bar) using position restraints on heavy atoms.

-

Production MD: 500 ns unrestrained simulation.

-

Self-Validation Protocol: Monitor the ligand heavy-atom RMSD. If the RMSD exceeds 2.5 Å and fails to plateau within the first 50 ns, the initial docking pose is deemed dynamically unstable, and the trajectory is automatically flagged for rejection.

Caption: Step-by-step molecular dynamics simulation and validation pipeline.

Phase 4: Quantitative Data & Free Energy Calculations

To move beyond the empirical scoring functions of molecular docking, the absolute binding free energy (ΔG_bind) is calculated using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method over the final 100 ns of the stable MD trajectory.

Table 1: MD Simulation Parameters Summary

| Parameter Category | Specific Setting / Algorithm | Rationale / Causality |

| Protein Force Field | AMBER ff19SB | Best reproduction of solution-phase secondary structure. |

| Ligand Force Field | GAFF2 with RESP charges | Optimized for small organic molecules and halogens. |

| Water Model | OPC (Optimal Point Charge) | Required to prevent structural bias when using ff19SB. |

| Temperature Coupling | Langevin Thermostat (300K) | Provides robust collision-based temperature regulation. |

| Pressure Coupling | Monte Carlo Barostat (1 bar) | Efficient volume scaling for NPT ensemble stability. |

| Long-Range Electrostatics | Particle Mesh Ewald (PME) | Accurate calculation of infinite-system electrostatics. |

| Validation Threshold | Ligand RMSD < 2.5 Å | Ensures the ligand remains in the predicted binding mode. |

References

-

A fast and high-quality charge model for the next generation general AMBER force field PMC - National Institutes of Health URL:[Link]

-

ff19SB: Amino-Acid-Specific Protein Backbone Parameters Trained against Quantum Mechanics Energy Surfaces in Solution Journal of Chemical Theory and Computation - ACS Publications URL:[Link]

-

Development of 2,4-Diaminopyrimidines as Antimalarials Based on Inhibition of the S108N and C59R+S108N Mutants of Dihydrofolate Reductase from Pyrimethamine-Resistant Plasmodium falciparum Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Geometries and Dipole Moments calculated by B3LYP/6-31G(d,p) for 10071 Organic Molecular Structures Figshare URL:[Link]

Sources

Advanced Safety & Handling Whitepaper: 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine in API Synthesis

Executive Summary

4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine (CAS: 1256955-89-1) is a highly specialized, halogenated heterocyclic intermediate[1]. In modern drug development, this compound serves as a critical building block in the synthesis of benzoxazepine derivatives, which are engineered as dual inhibitors of the PI3K/mTOR signaling pathways for oncology applications[2].

Unlike a standard 16-section Safety Data Sheet (SDS), this whitepaper provides an in-depth, mechanistic analysis of the compound's reactivity. By understanding the chemical causality behind its toxicological profile, researchers and process chemists can implement self-validating safety protocols that prevent occupational exposure during scale-up and active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling & Mechanistic Hazard Assessment

To handle this intermediate safely, one must understand how its structural moieties dictate its physical behavior and biological reactivity.

| Property | Value | Causality / Impact on Handling |

| CAS Number | 1256955-89-1 | Unique identifier for tracking, procurement, and compliance[1]. |

| Molecular Formula | C13H12ClFN2 | Halogenated heterocyclic structure; indicates potential for halogen-specific toxicity. |

| Molecular Weight | 250.70 g/mol | Low molecular weight facilitates rapid dermal penetration and systemic absorption. |

| Core Structure | Chloropyrimidine | Highly electrophilic at the C4 position; prone to rapid nucleophilic aromatic substitution (SNAr)[3]. |

| Lipophilic Moiety | 4-fluorobenzyl group | Increases LogP, significantly enhancing lipid solubility and cellular membrane permeability. |

The Causality of Hazards

The pyrimidine ring is intrinsically electron-deficient due to the presence of two electronegative nitrogen atoms. The addition of a chlorine atom at the 4-position creates a highly activated electrophilic center. This makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions—a desired trait for API synthesis, but a severe occupational hazard.

If exposed to the skin or respiratory mucosa, the 4-chloro moiety can rapidly alkylate nucleophilic residues (e.g., the thiol groups of cysteine or the primary amines of lysine) on biological proteins[3]. This haptenization process is the root cause of its potent skin sensitization and respiratory irritation properties. Furthermore, the 5-(4-fluorobenzyl) group acts as a lipophilic anchor, allowing the molecule to bypass the stratum corneum much more efficiently than unsubstituted analogs, carrying the reactive electrophile deep into biological tissues.

Biological Context: The PI3K/mTOR Pathway

Understanding the downstream application of this intermediate provides context for its structural design. The benzoxazepine APIs synthesized from this compound are designed to inhibit both Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR)[2]. Dysregulation of this pathway is a primary driver of cell proliferation and survival in various malignancies.

Fig 1: PI3K/mTOR signaling cascade and dual inhibition by benzoxazepine APIs.

Experimental Workflows: Self-Validating Safety Protocols

To mitigate the risks associated with the electrophilic nature of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, handling must follow a self-validating protocol . This ensures that every step has a built-in analytical check to confirm containment, complete reaction, and safe quenching.

Step-by-Step Methodology: SNAr Reaction & Quenching Workflow

-

Inert Preparation & Dissolution: Transfer the solid intermediate exclusively within a negative-pressure glovebox or a Class II Type B2 biological safety cabinet. Dissolve the compound in an anhydrous, aprotic solvent (e.g., DMF or DMSO). Causality: Moisture can lead to slow, unpredictable hydrolysis of the chloro group, generating corrosive hydrogen chloride (HCl) gas in sealed containers.

-

Controlled Nucleophilic Addition: Transfer the solution to a sealed reactor. Introduce the target nucleophile (e.g., a primary amine for the benzoxazepine core) dropwise under continuous argon flow at 0–5°C. Causality: The SNAr reaction is highly exothermic; thermal control prevents solvent boil-off and aerosolization of the reactive intermediate.

-

In-Process Analytical Validation (IPC): Withdraw a 10 µL aliquot and quench immediately in 1 mL of 50:50 Acetonitrile:Water containing 0.1% TFA. Analyze via LC-MS. Self-Validation: The reaction is only considered safe to open and process when the parent mass (m/z ~251) is completely absent, confirming the total consumption of the reactive electrophile.

-

Active Quenching of Residues: For reactor cleaning and spill management, do not use water alone, as hydrolysis of chloropyrimidines is kinetically slow at a neutral pH. Instead, apply a 1 M solution of ethanolamine in a buffered aqueous base (pH 9). Causality: Ethanolamine acts as a sacrificial nucleophile, rapidly converting any residual 4-chloro compound into a benign, highly water-soluble 4-amino derivative.

-

Final Verification: Swab the reactor surfaces, extract the swab with methanol, and run a rapid HPLC check. Only upon a negative result for the parent compound is the equipment released for standard washing.

Fig 2: Self-validating workflow for handling and quenching reactive chloropyrimidines.

Toxicology and Waste Management

Due to the presence of both chlorine and fluorine atoms, the waste generated from this compound (and its unreacted derivatives) must be strictly segregated as Halogenated Organic Waste .

Causality: If mixed with standard organic waste and incinerated at standard temperatures, halogenated compounds can form highly toxic dioxins and furans. Disposal must occur via specialized high-temperature incineration (>1100°C) equipped with alkaline flue gas scrubbers to neutralize the resulting hydrogen chloride (HCl) and hydrogen fluoride (HF) gases before atmospheric release.

References

-

Title: CAS No. 1256955-89-1 Source: Chemsrc URL: [Link]

-

Title: WO2012071519 - BENZOXAZEPINES AS INHIBITORS OF P13K/MTOR AND METHODS OF THEIR USE AND MANUFACTURE Source: WIPO Patentscope URL: [Link]

-

Title: 4-Chloro-5-fluoro-6-methylpyrimidine | C5H4ClFN2 | CID 18736672 Source: PubChem URL: [Link]

Sources

Architecting the Future of Targeted Therapeutics: A Technical Guide to Novel Pyrimidine Derivatives in Medicinal Chemistry

The Mechanistic Primacy of the Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine nucleus (1,3-diazine) stands as a profoundly privileged scaffold. As a bioisostere of endogenous nucleic acid bases, pyrimidine derivatives inherently possess a high degree of biomimicry. This structural mimicry allows them to seamlessly integrate into cellular metabolic pathways and competitively bind to the ATP-binding pockets of critical kinases, making them indispensable in oncology, virology, and metabolic disease management.

From a structural biology perspective, the efficacy of pyrimidine-based kinase inhibitors stems from their precise spatial geometry. The nitrogen atoms at positions 1 and 3 act as highly efficient bidentate hydrogen bond acceptors. When targeting Cyclin-Dependent Kinases (CDKs) or the Epidermal Growth Factor Receptor (EGFR), the pyrimidine core anchors the molecule to the kinase hinge region. For example,1 to bind the inactive kinase conformation, establishing critical hydrogen bonds with the NH group of HIS100 and the carbonyl group of Val101.

Structural Biology & Target Engagement

The rational design of pyrimidine derivatives often focuses on overcoming acquired resistance in targeted therapies. In non-small cell lung cancer (NSCLC), first-generation EGFR inhibitors eventually fail due to the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP. Third-generation pyrimidine derivatives, such as Osimertinib, overcome this by utilizing the pyrimidine core to properly orient an electrophilic acrylamide group, forming an irreversible covalent bond with Cys797.

Fig 1: Pyrimidine-based inhibition of EGFR-mediated oncogenic signaling.

Quantitative Landscape of Novel Pyrimidine Inhibitors

Recent drug discovery campaigns have yielded highly potent pyrimidine hybrids. By fusing the pyrimidine ring with other heterocycles (e.g., thiophene, pyrrole, or pyrazole), medicinal chemists can fine-tune the electronic distribution and steric bulk of the molecule, drastically improving target selectivity and pharmacokinetic profiles.

| Compound Class / Hybrid | Target Kinase | Key Structural Feature | In Vitro Efficacy (IC₅₀) | Development Status |

| Thieno[2,3-d]pyrimidines | VEGFR-2 | Thiophene-fused pyrimidine core | 0.58 µM | Preclinical Lead |

| Pyrrole-pyrimidines | EGFR (T790M) | Phenyl substituent at C4 | 0.021 µM | Preclinical Lead |

| Osimertinib | EGFR (Mutant) | Acrylamide-substituted pyrimidine | < 0.015 µM | FDA Approved |

| Ribociclib | CDK4/6 | Piperazin-pyridin-pyrimidin scaffold | 0.010 µM | FDA Approved |

Data synthesized from recent structure-activity relationship (SAR) studies on 2.

Advanced Synthetic Methodologies: A Self-Validating Protocol

To navigate the vast chemical space of pyrimidines, researchers rely on modular, high-yield synthetic workflows. The most robust approach involves constructing the core heterocycle via a multicomponent reaction, followed by late-stage functionalization.

Fig 2: Iterative drug discovery workflow for pyrimidine derivatives.

Protocol A: Core Synthesis via the Biginelli Reaction

The 3 for producing dihydropyrimidinones (DHPMs).

Step-by-Step Methodology:

-

Reagent Assembly: In a round-bottom flask, combine 1.0 equivalent of an aromatic aldehyde, 1.0 equivalent of a β-ketoester (e.g., ethyl acetoacetate), and 1.2 equivalents of urea (or thiourea) in ethanol.

-

Catalysis & Causality: Add a catalytic amount of concentrated HCl (or a Lewis acid like InBr₃). Causality: The acid catalyst is not merely a solvent additive; it protonates the carbonyl oxygen of the aldehyde, drastically enhancing its electrophilicity. This drives the initial nucleophilic attack by the nitrogen of urea, forcing the formation of the key iminium intermediate and preventing off-target aldol condensations.

-

Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80°C with constant stirring for 2–4 hours.

-

Self-Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is self-validating when the UV-active aldehyde spot completely disappears, replaced by a lower-Rf product spot.

-

Workup: Cool the mixture to room temperature and pour it into crushed ice. The sudden drop in solubility forces the DHPM product to precipitate. Filter and recrystallize from hot ethanol.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

To introduce specific aryl substituents required for binding the kinase hydrophobic pocket,4.

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Dissolve 1.0 eq of a 4-chloro-pyrimidine derivative and 1.2 eq of an arylboronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v) under an argon atmosphere.

-

Catalyst & Base Addition: Add 0.05 eq of Pd(PPh₃)₄ and 2.0 eq of K₂CO₃. Causality: The Pd(0) catalyst is essential for the oxidative addition into the highly stable C-Cl bond of the pyrimidine. The aqueous K₂CO₃ base is mechanistically mandatory; it coordinates with the arylboronic acid to form a negatively charged, nucleophilic boronate complex. This complex is required to accelerate the rate-limiting transmetalation step, transferring the aryl group to the palladium center.

-

Reaction Execution: Heat the mixture to 90°C for 6–8 hours.

-

Self-Validation Checkpoint: Post-workup (extraction with ethyl acetate and washing with brine), structural validation is achieved via ¹H NMR spectroscopy. The protocol is validated when the upfield C-Cl adjacent proton signal disappears, and a new multiplet corresponding to the newly integrated aromatic ring appears in the 7.2–7.8 ppm region.

Conclusion & Future Perspectives

The pyrimidine scaffold remains a cornerstone of rational drug design. As we move toward the next generation of therapeutics, the focus is shifting from simple ATP-competitive inhibitors to bivalent molecules, such as Proteolysis Targeting Chimeras (PROTACs). By utilizing functionalized pyrimidine derivatives as the target-binding warhead, researchers can hijack the ubiquitin-proteasome system to degrade, rather than merely inhibit, oncogenic kinases.

References

-

Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors. PubMed Central (PMC).1

-

Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines. National Institutes of Health (NIH).3

-

Synthesis and Characterization of Novel Pyrimidine Derivatives: A Technical Guide. BenchChem.4

-

FDA Approved and Reported Kinases Inhibitors with Their Essential Pharmacophoric Features. ResearchGate.2

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Orient J Chem.5

Sources

- 1. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in the Synthesis, Functionalization, and Biological Outlook of Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orientjchem.org [orientjchem.org]

Application Note: Protocol for Suzuki-Miyaura Cross-Coupling of 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine

Introduction & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for the construction of carbon-carbon bonds in medicinal chemistry and drug development. When functionalizing complex heterocyclic scaffolds, the choice of substrate and reaction conditions dictates the success of the transformation.

Substrate Reactivity: 4-chloropyrimidines are generally excellent electrophiles for Suzuki couplings. The electronegative nitrogen atoms within the pyrimidine ring withdraw electron density from the C4 position, making the C-Cl bond highly susceptible to oxidative addition by a Palladium(0) catalyst 1.

The Steric Challenge: The specific substrate, 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine , presents a unique steric challenge. The electrophilic C4-Cl bond is flanked by the N3 atom and the bulky 5-(4-fluorobenzyl) group. This steric shielding can severely impede the oxidative addition step and slow down the subsequent reductive elimination, leading to competitive side reactions such as protodeboronation or catalyst decomposition if standard conditions are used.

Causality Behind Experimental Choices:

-

Catalyst Selection: Standard triarylphosphine ligands (e.g., Pd(PPh₃)₄) often fail with sterically encumbered substrates. To overcome the steric bulk of the 5-(4-fluorobenzyl) group, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald precatalysts like XPhos Pd G2/G3) or robust bidentate ligands (e.g., Pd(dppf)Cl₂) are required. These ligands stabilize the monomeric Pd(0) active species and accelerate both oxidative addition and reductive elimination 2.

-

Solvent & Base: A miscible aqueous/organic solvent system (e.g., 1,4-Dioxane/H₂O) is critical. The water dissolves the inorganic base (e.g., K₃PO₄) and facilitates the formation of the reactive trialkylhydroxyborate complex, which is essential for an efficient transmetalation step 3.

-

Inert Atmosphere: The Pd(0) active species is highly susceptible to oxidation. Oxygen causes the formation of catalytically inactive palladium oxides, quenching the reaction. A strict Schlenk line protocol is mandatory 4.

Catalytic Cycle & Steric Considerations

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the sterically hindered step.

Optimization of Reaction Components

To ensure high conversion of the sterically hindered 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine, the following table summarizes the quantitative expectations of various catalytic systems based on field-proven data for analogous hindered chloropyrimidines.

| Catalyst System | Base | Solvent System | Temp (°C) | Expected Yield (%) | Rationale for Selection |

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 40 - 50% | Standard catalyst; suffers from sluggish oxidative addition due to the steric bulk of the 5-(4-fluorobenzyl) group. |

| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 90 | 65 - 75% | Bidentate ligand prevents catalyst deactivation and provides sufficient electron density for heteroaryl chlorides. |

| XPhos Pd G2 (2 mol%) | K₃PO₄ | THF/H₂O | 65 - 80 | 85 - 95% | Bulky, electron-rich biaryl phosphine accelerates both oxidative addition and reductive elimination, ideal for hindered substrates. |

Experimental Protocols

Figure 2: Step-by-step experimental workflow for the Suzuki coupling of chloropyrimidines.

In-Process Controls & Self-Validation System

To ensure this protocol acts as a self-validating system, researchers must implement the following checkpoints:

-

Pre-Reaction Validation: Visually inspect the reaction mixture before heating. The solution should be homogeneous or a fine suspension. Immediate precipitation of a black solid (Palladium black) indicates oxygen contamination or premature catalyst decomposition.

-

In-Process Tracking: Monitor the reaction via LC-MS at t=2h , t=4h , and t=12h . Track the disappearance of the starting material mass [M+H]+ and the appearance of the coupled product.

-

Control Reaction: Run a parallel micro-scale reaction utilizing 4-chloro-2,6-dimethylpyrimidine (lacking the 5-fluorobenzyl group) to isolate whether any reaction failure is due to reagent degradation or purely the steric hindrance of the target substrate.

Protocol A: Conventional Heating (Schlenk Technique)

Optimized for scale-up and standard laboratory equipment.

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-5-(4-fluorobenzyl)-2,6-dimethylpyrimidine (1.0 equiv, e.g., 1.0 mmol) and the desired aryl/heteroaryl boronic acid (1.2 - 1.5 equiv).

-

Catalyst & Base Addition: Add XPhos Pd G2 (0.02 equiv, 2 mol%) and anhydrous K₃PO₄ (2.5 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of evacuation (vacuum) and backfilling with high-purity Argon.

-

Solvent Addition: Via syringe, add 1,4-Dioxane (8.0 mL) and distilled H₂O (2.0 mL) that have been previously degassed by sparging with Argon for 30 minutes.

-

Reaction: Heat the reaction mixture in a pre-heated oil bath at 80 °C for 12–18 hours under vigorous stirring.

-

Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Microwave-Assisted Synthesis

Optimized for rapid library generation and screening.

-